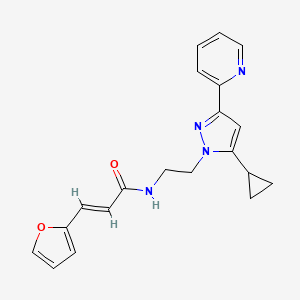

(E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(9-8-16-4-3-13-26-16)22-11-12-24-19(15-6-7-15)14-18(23-24)17-5-1-2-10-21-17/h1-5,8-10,13-15H,6-7,11-12H2,(H,22,25)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPCZTQQQWKNDT-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

- Molecular Formula : C₁₈H₁₈N₄O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the pyridine and pyrazole moieties suggests potential interactions with biological systems, possibly acting as enzyme inhibitors or receptor modulators.

Anticancer Activity

Research indicates that compounds with similar structural features to (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Compounds containing pyrazole and pyridine rings have demonstrated antimicrobial properties against a range of pathogens. For example, studies on 1,2,4-triazole derivatives show promising antibacterial activity against Gram-positive and Gram-negative bacteria . The specific compound's structure may enhance its ability to penetrate bacterial membranes or inhibit vital bacterial enzymes.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies showing that similar compounds can inhibit pro-inflammatory cytokine production and modulate immune responses. This activity is crucial for developing treatments for chronic inflammatory diseases .

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including those similar to (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, highlighting the importance of structural modifications in enhancing activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds featuring the pyrazole-pyridine scaffold. The study found that these compounds showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL . This supports the hypothesis that (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide could possess similar activities.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

The compound (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic molecule that has garnered attention for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, biological activities, and relevant case studies, supported by comprehensive data.

Structural Features

The compound features a furan ring, a pyridine ring, and a pyrazole moiety, which contribute to its unique chemical properties and biological activities. The cyclopropyl group enhances its reactivity and potential interactions with biological targets.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds reduce inflammation. For example, pyrazole derivatives have been shown to effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators.

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may induce apoptosis in glioma cells through mechanisms such as:

- Inhibition of AKT and mTOR signaling pathways.

- Induction of necroptosis in glioma cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 10 | Induction of necroptosis |

| Breast Cancer | 15 | Cell cycle arrest at G2/M |

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. It modulates the activity of enzymes or receptors crucial in these processes, leading to reduced inflammation and potential tumor growth inhibition.

Case Study 1: Synthesis and Evaluation

A notable study involved the synthesis of similar pyrazole derivatives, which demonstrated promising results in reducing inflammation and tumor viability. The study highlighted that:

"Compound C effectively reduced glioma viability in vitro both by inhibiting proliferation and inducing cell death."

This underscores the potential of (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide as a candidate for further development in cancer therapeutics.

Case Study 2: Mechanistic Studies

In another investigation, the compound was shown to interact with specific protein targets involved in cancer cell survival. This interaction led to a cascade of cellular events resulting in apoptosis, highlighting its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR models for related acrylamide derivatives (e.g., benzodithiazine compounds) highlight the importance of electronic (e.g., dipole moment) and hydrophobic (e.g., logP) descriptors in cytotoxic activity . For instance:

- Electron-Deficient Groups (e.g., nitro, cyano) correlate with increased cytotoxicity but may reduce selectivity.

- Hydrophobic Substituents (e.g., methylphenyl in ) improve membrane permeability but could exacerbate off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.